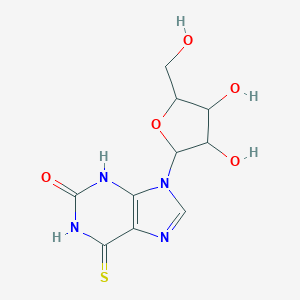

Xanthosine, 6-thio-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xanthosine, 6-thio- is a nucleoside analog derived from xanthine and ribose. It is structurally similar to xanthosine but contains a sulfur atom at the sixth position of the xanthine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Méthodes De Préparation

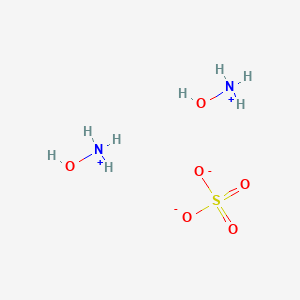

Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine, 6-thio- typically involves the thiolation of xanthosine. One common method is the reaction of xanthosine with a thiolating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete thiolation.

Industrial Production Methods: Industrial production of Xanthosine, 6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: Xanthosine, 6-thio- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can also be reduced to form thiols or other reduced sulfur species. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Xanthosine, 6-thio- can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced sulfur species

Substitution: Various substituted xanthosine derivatives

Applications De Recherche Scientifique

Xanthosine, 6-thio- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and other biologically active compounds.

Biology: The compound is used in studies of nucleoside metabolism and enzyme kinetics. It serves as a substrate or inhibitor for various enzymes involved in nucleoside and nucleotide metabolism.

Medicine: Xanthosine, 6-thio- is investigated for its potential therapeutic applications, including antiviral and anticancer activities. It is also used in the development of diagnostic tools and assays.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals. It is also employed in the development of new materials and technologies.

Mécanisme D'action

The mechanism of action of Xanthosine, 6-thio- involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in nucleoside and nucleotide metabolism, such as xanthine oxidase and nucleoside phosphorylases. This inhibition can lead to the accumulation of nucleoside analogs and disruption of cellular processes.

DNA and RNA Incorporation: Xanthosine, 6-thio- can be incorporated into DNA and RNA, leading to the formation of abnormal nucleic acid structures. This can interfere with DNA replication and transcription, resulting in cytotoxic effects.

Signal Transduction: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.

Comparaison Avec Des Composés Similaires

Xanthosine, 6-thio- can be compared with other similar compounds, such as:

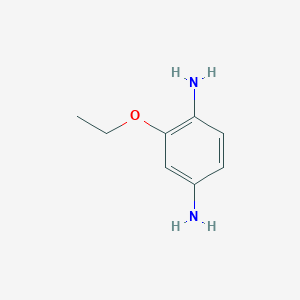

Xanthosine: The parent compound, which lacks the sulfur atom at the sixth position. Xanthosine has different chemical and biological properties compared to its thio-analog.

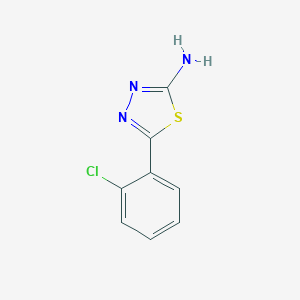

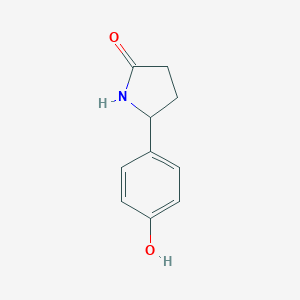

6-Thioguanine: Another thiolated nucleoside analog, which is used as an anticancer and immunosuppressive agent. It has a similar mechanism of action but different therapeutic applications.

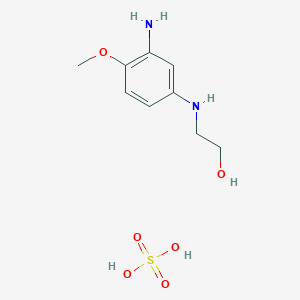

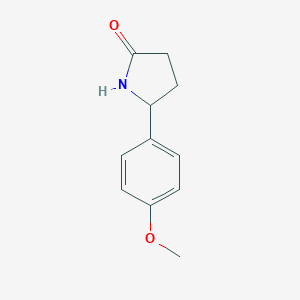

6-Mercaptopurine: A thiopurine analog used in the treatment of leukemia and autoimmune diseases. It shares some similarities with Xanthosine, 6-thio- in terms of enzyme inhibition and nucleic acid incorporation.

Uniqueness: Xanthosine, 6-thio- is unique due to its specific structural modification, which imparts distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.

Propriétés

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYWQXDBECLBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947250 |

Source

|

| Record name | 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-76-3 |

Source

|

| Record name | 6-Thioxanthosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.